An In-depth Technical Guide to the Chemical Properties of 6-Bromo-1-methylquinolin-2(1H)-one
An In-depth Technical Guide to the Chemical Properties of 6-Bromo-1-methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 6-Bromo-1-methylquinolin-2(1H)-one. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from closely related analogs to predict its characteristics and potential applications. All predicted data is clearly indicated. This document is intended to serve as a valuable resource for researchers engaged in medicinal chemistry, drug discovery, and materials science.
Core Chemical and Physical Properties
The fundamental chemical and physical properties of 6-Bromo-1-methylquinolin-2(1H)-one are summarized below. Data for the parent compound, 6-Bromo-2(1H)-quinolinone, and a related methylated analog are provided for comparison.
| Property | 6-Bromo-1-methylquinolin-2(1H)-one (Predicted) | 6-Bromo-2(1H)-quinolinone | 6-Bromo-2-methylquinoline |
| Molecular Formula | C₁₀H₈BrNO | C₉H₆BrNO[1] | C₁₀H₈BrN |
| Molecular Weight | 238.08 g/mol | 224.06 g/mol [1] | 222.08 g/mol |
| CAS Number | Not available | 1810-66-8[1] | 877-42-9 |
| Appearance | Predicted to be a solid | Beige Solid | Solid |
| Melting Point | Predicted to be lower than 6-Bromo-2(1H)-quinolinone due to N-methylation | >200°C[1], 269-270°C[2] | 101-105 °C |
| Boiling Point | Predicted | 393.8 ± 42.0 °C at 760 mmHg[2] | Not available |
| Solubility | Predicted to be soluble in DMSO and other polar organic solvents | Soluble in DMSO[2] | Not available |
| pKa | Predicted | 10.76 ± 0.70[2] | Not available |
Spectroscopic Data (Predicted)
The following table summarizes the predicted spectroscopic data for 6-Bromo-1-methylquinolin-2(1H)-one based on the analysis of structurally similar compounds.
| Spectrum Type | Predicted Data for 6-Bromo-1-methylquinolin-2(1H)-one |
| ¹H NMR | Aromatic protons are expected in the range of 7.0-8.0 ppm. The N-methyl group would likely appear as a singlet around 3.5-4.0 ppm. The protons on the quinolinone ring would show characteristic aromatic splitting patterns. |
| ¹³C NMR | The carbonyl carbon (C-2) is expected around 160-165 ppm. The carbon attached to the bromine (C-6) would be shifted to approximately 115-120 ppm. The N-methyl carbon would appear in the range of 30-40 ppm. Other aromatic carbons would appear between 110 and 150 ppm. |
| Mass Spectrum | The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks corresponding to the [M+H]⁺ ions with the ⁷⁹Br and ⁸¹Br isotopes. |
| Infrared (IR) | Expected to show characteristic peaks for C=O stretching (around 1650-1670 cm⁻¹), C=C stretching of the aromatic ring, and C-Br stretching. |
Synthesis and Reactivity
Proposed Synthesis
A common method for the synthesis of N-substituted quinolin-2-ones involves the alkylation of the corresponding quinolin-2-one. Therefore, a plausible synthetic route to 6-Bromo-1-methylquinolin-2(1H)-one starts with the commercially available 6-Bromo-2(1H)-quinolinone.
Experimental Protocol: N-methylation of 6-Bromo-2(1H)-quinolinone (Proposed)
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Materials: 6-Bromo-2(1H)-quinolinone, a methylating agent (e.g., iodomethane or dimethyl sulfate), a suitable base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).
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Procedure:
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To a solution of 6-Bromo-2(1H)-quinolinone in the chosen solvent, add the base and stir at room temperature.
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Add the methylating agent dropwise to the suspension.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 6-Bromo-1-methylquinolin-2(1H)-one.
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